
N,N'-Ethylenedianthranilic Acid
Overview
Description
N,N’-Ethylenedianthranilic Acid is an organic compound with the molecular formula C16H16N2O4. It is a derivative of anthranilic acid, characterized by the presence of two anthranilic acid moieties linked by an ethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N,N’-Ethylenedianthranilic Acid is a biochemical compound used in proteomics research . . It’s worth noting that anthranilic acid, a related compound, has been found to interact with L-amino-acid oxidase and D-amino-acid oxidase in humans .
Mode of Action
Anthranils, a class of compounds to which n,n’-ethylenedianthranilic acid belongs, have been reported to serve as electrophilic aminating reagents in reactions through a selective n–o bond cleavage .
Biochemical Pathways
It’s worth noting that plant secondary metabolites, such as phenolics, terpenoids, and alkaloids, are biosynthesized by four major biochemical pathways, including the malonic acid pathway and the shikimate pathway . As N,N’-Ethylenedianthranilic Acid is a derivative of anthranilic acid, it may potentially influence these pathways.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as n-acetylgalactosamine-conjugated small-interfering rnas (galnac-conjugated sirnas), are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life .
Result of Action
Given its potential interaction with l-amino-acid oxidase and d-amino-acid oxidase , it may influence the metabolism of amino acids in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Ethylenedianthranilic Acid can be synthesized through the reaction of anthranilic acid with ethylenediamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods: Industrial production of N,N’-Ethylenedianthranilic Acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N’-Ethylenedianthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-Ethylenedianthranilic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N,N’-Ethylenedianthranilic Acid can be compared with other similar compounds, such as:
Anthranilic Acid: The parent compound, which lacks the ethylene bridge.
N-Phenylanthranilic Acid: A derivative with a phenyl group instead of an ethylene bridge.
N,N’-Diethylenedianthranilic Acid: A similar compound with an additional ethylene group.
Uniqueness: N,N’-Ethylenedianthranilic Acid is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the ethylene bridge allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
N,N'-Ethylenedianthranilic acid (EDA) is a compound derived from anthranilic acid, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of EDA, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EDA is characterized by its two anthranilic acid moieties connected by an ethylene bridge. This structure contributes to its unique biological properties, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Activity
EDA has shown promising antimicrobial properties against various pathogens. Studies have demonstrated that EDA exhibits significant antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations as low as 4 μg/mL . The structure-activity relationship indicates that modifications in the anthranilic acid framework can enhance its antimicrobial efficacy.
2. Antiviral Activity
Recent research highlighted the antiviral potential of EDA derivatives against Zika virus (ZIKV). A synthetic derivative, referred to as FAM E3, derived from anthranilic acid, demonstrated an impressive reduction in ZIKV replication by up to 86% in vitro . The mechanism appears to involve interference with viral replication processes and lipid metabolism in host cells.
3. Antioxidant Properties
EDA and its derivatives have been evaluated for their antioxidant capabilities. Some studies indicated that EDA can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases . The antioxidant activity is often measured through assays that evaluate superoxide dismutase (SOD) activity and radical scavenging capabilities.
The biological activities of EDA are mediated through various mechanisms:
- Inhibition of Enzymatic Activity : EDA can inhibit specific enzymes involved in microbial metabolism, leading to reduced growth and survival of pathogens.
- Interference with Viral Life Cycle : The compound may disrupt critical steps in the viral life cycle, such as entry into host cells or replication.
- Scavenging Free Radicals : EDA's antioxidant properties allow it to neutralize free radicals, thus protecting cellular components from oxidative damage.
Case Study 1: Antifungal Efficacy
In a controlled study, several derivatives of EDA were tested for antifungal activity against C. albicans. The results indicated that certain modifications led to enhanced antifungal properties, suggesting a potential pathway for developing new antifungal agents based on EDA .
Case Study 2: Antiviral Potential Against ZIKV
A study investigating the antiviral effects of FAM E3 revealed that treatment with this compound significantly reduced ZIKV replication in Vero cells. The study provided insights into the compound's mechanism, showing decreased lipid droplet accumulation associated with viral replication .
Data Tables
Properties
IUPAC Name |
2-[2-(2-carboxyanilino)ethylamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16(21)22/h1-8,17-18H,9-10H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRDIJXIHSOUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCNC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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